

An In-depth Technical Guide to tert-Butylglyoxal: Discovery, Synthesis, and Chemical Profile

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Compound of Interest

Compound Name: **3,3-Dimethyl-2-oxobutanal**

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Abstract

tert-Butylglyoxal, systematically named **3,3-dimethyl-2-oxobutanal**, is an α -dicarbonyl compound of interest in organic synthesis and potential biological studies. This technical guide provides a comprehensive overview of its discovery, historical and modern synthetic methodologies, and a detailed summary of its physicochemical and spectroscopic properties. The document includes structured data tables for easy comparison of quantitative information, detailed experimental protocols for key synthetic routes, and visualizations of reaction pathways and experimental workflows to facilitate understanding.

Introduction

tert-Butylglyoxal, also known as **3,3-dimethyl-2-oxobutanal**, is a member of the α -ketoaldehyde family, characterized by two adjacent carbonyl groups. Its chemical structure, featuring a sterically bulky tert-butyl group adjacent to the glyoxal moiety, imparts unique reactivity and properties. While not as extensively studied as simpler glyoxals, its potential as a building block in organic synthesis and for probing biological systems warrants a detailed examination of its chemical profile.

Chemical Identity

Identifier	Value
Systematic Name	3,3-Dimethyl-2-oxobutanal
Common Synonyms	tert-Butylglyoxal, t-Butylglyoxal, 3,3-Dimethyl-1,2-butanedione
CAS Number	4480-47-1 [1]
Molecular Formula	C ₆ H ₁₀ O ₂ [1]
Molecular Weight	114.14 g/mol [1]
InChI	InChI=1S/C6H10O2/c1-6(2,3)5(8)4-7/h4H,1-3H3 [1]
SMILES	CC(C)(C)C(=O)C=O [1]

Discovery and History

The precise historical account of the first synthesis of tert-butylglyoxal is not prominently documented in readily available scientific literature. However, the development of synthetic methods for α -dicarbonyl compounds in the early 20th century provides the context for its likely first preparation. Two classical methods, the Riley oxidation and the Pummerer rearrangement, were established as viable routes for the synthesis of α -ketoaldehydes from suitable precursors.

The Riley oxidation, first reported by Harry Lister Riley and colleagues in 1932, utilizes selenium dioxide (SeO₂) to oxidize α -methylene groups adjacent to a carbonyl to a new carbonyl group, forming a 1,2-dicarbonyl compound.[\[2\]](#)[\[3\]](#) Given the availability of pinacolone (3,3-dimethyl-2-butanone), its oxidation via the Riley reaction would have been a logical and early approach to tert-butylglyoxal.

The Pummerer rearrangement, discovered by Rudolf Pummerer in 1909, involves the rearrangement of a sulfoxide in the presence of an acid anhydride to form an α -acyloxythioether, which can then be hydrolyzed to an aldehyde.[\[4\]](#)[\[5\]](#)[\[6\]](#) This provided another potential pathway for the creation of α -ketoaldehydes.

While the exact date and discoverer of tert-butylglyoxal remain obscure, its synthesis would have become feasible following the establishment of these foundational reactions in organic chemistry.

Synthetic Methodologies

The synthesis of tert-butylglyoxal can be approached through several routes, primarily involving the oxidation of a suitable precursor. The following sections detail the most pertinent experimental protocols.

Oxidation of Pinacolone via Riley Oxidation

The oxidation of the α -methyl group of pinacolone (3,3-dimethyl-2-butanone) using selenium dioxide is a direct method for preparing tert-butylglyoxal.

Experimental Protocol:

- Reactants: Pinacolone, Selenium Dioxide (SeO_2), 1,4-dioxane (solvent).
- Procedure: To a solution of pinacolone (1.0 equivalent) in aqueous 1,4-dioxane, selenium dioxide (1.1 equivalents) is added. The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the precipitated elemental selenium is removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified by distillation or column chromatography to yield tert-butylglyoxal.[3][7]



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Diagram 1. Synthesis of tert-Butylglyoxal via Riley Oxidation.

Pummerer Rearrangement Approach

An alternative synthesis involves the Pummerer rearrangement of a corresponding sulfoxide. This multi-step process offers a different strategic approach.

Experimental Protocol:

- Step 1: Synthesis of the α -sulfinyl ketone. A suitable α -halo ketone is reacted with a sulfenate to generate the precursor sulfoxide.
- Step 2: Pummerer Rearrangement. The α -sulfinyl ketone is treated with acetic anhydride. The sulfoxide undergoes rearrangement to an α -acetoxy sulfide.
- Step 3: Hydrolysis. The resulting intermediate is hydrolyzed under acidic or basic conditions to yield tert-butylglyoxal.^{[4][5][6]}



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Diagram 2. General workflow for Pummerer rearrangement synthesis.

Physicochemical and Spectroscopic Properties

A summary of the known physical and chemical properties of tert-butylglyoxal is presented below.

Physical Properties

Property	Value	Source
Boiling Point	128.2 °C at 760 mmHg	[8]
Density	0.935 g/cm ³	[8]
Melting Point	78-80 °C	[9]
Flash Point	34.4 °C	[8]
Refractive Index	1.406	[8]

Spectroscopic Data

While a comprehensive, publicly available experimental dataset is limited, predicted and analogous compound data provide insight into the expected spectroscopic features of tert-butylglyoxal.

¹H NMR Spectroscopy (Predicted)

- A singlet corresponding to the aldehydic proton is expected in the region of 9-10 ppm.
- A singlet for the nine equivalent protons of the tert-butyl group is anticipated further upfield, likely around 1.1-1.3 ppm.

¹³C NMR Spectroscopy (Predicted)

- The aldehydic carbonyl carbon is expected to resonate in the range of 190-200 ppm.
- The ketonic carbonyl carbon should appear further downfield, potentially in the 200-210 ppm region.
- The quaternary carbon of the tert-butyl group is predicted around 40-50 ppm.
- The methyl carbons of the tert-butyl group would likely appear in the 25-30 ppm range.

Mass Spectrometry (Predicted) The electron ionization mass spectrum is expected to show a molecular ion peak (M^+) at m/z 114. The fragmentation pattern would likely involve the loss of a methyl radical ($\cdot CH_3$) to give a stable acylium ion at m/z 99, and the loss of the tert-butyl group ($\cdot C(CH_3)_3$) resulting in a fragment at m/z 57. The base peak is likely to be the $[M-CH_3]^+$ ion.[\[10\]](#)

Ion	Predicted m/z	Identity
$[M]^+$	114.0681	Molecular Ion
$[M-CH_3]^+$	99.0548	Loss of a methyl radical
$[C(CH_3)_3]^+$	57.0704	tert-Butyl cation
$[CHO]^+$	29.0028	Formyl cation

Infrared (IR) Spectroscopy (Predicted)

- A strong, sharp absorption band corresponding to the C=O stretching of the aldehyde is expected around 1720-1740 cm^{-1} .
- A second strong C=O stretching band for the ketone is anticipated in the region of 1700-1720 cm^{-1} .
- C-H stretching vibrations for the aldehyde proton would appear around 2720 cm^{-1} and 2820 cm^{-1} .
- C-H stretching and bending vibrations for the tert-butyl group will be present in their characteristic regions.

Reactivity and Applications

As an α -dicarbonyl compound, tert-butylglyoxal exhibits reactivity at both carbonyl centers. The aldehyde is generally more electrophilic and susceptible to nucleophilic attack than the ketone. The bulky tert-butyl group can sterically hinder reactions at the adjacent ketone carbonyl.

tert-Butylglyoxal can serve as a precursor in the synthesis of various heterocyclic compounds, such as quinoxalines, through condensation reactions with diamines. It also has the potential for use in studies of advanced glycation end-products (AGEs) and as a probe in chemical biology, similar to other α -dicarbonyls like methylglyoxal.

Safety and Handling

tert-Butylglyoxal is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

tert-Butylglyoxal is an intriguing α -dicarbonyl compound with potential applications in organic synthesis and beyond. While its early history is not well-defined, established synthetic routes

like the Riley oxidation and Pummerer rearrangement provide viable methods for its preparation. This guide has consolidated the available information on its synthesis, properties, and safety, providing a valuable resource for researchers interested in exploring the chemistry and applications of this molecule. Further research to fully characterize its spectroscopic properties and explore its reactivity is warranted.

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